Cas no 742079-90-9 (6-bromo-2,3-dihydro-1-benzofuran-2-one)
6-bromo-2,3-dihydro-1-benzofuran-2-one Chemical and Physical Properties
Names and Identifiers
-
- 2(3H)-BENZOFURANONE, 6-BROMO-
- 6-bromo-2,3-dihydro-1-benzofuran-2-one
- BS-48923
- AT36468
- 6-Bromobenzofuran-2(3H)-one
- 742079-90-9
- F77057
- 6-bromo-3H-1-benzofuran-2-one
- SCHEMBL11137635
- CS-0528758
- starbld0008996
- EN300-270290
- 869-449-5
- SEB07990
-
- MDL: MFCD28668101
- Inchi: 1S/C8H5BrO2/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-2,4H,3H2
- InChI Key: GWQMGPYFGNRFHC-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)OC(C2)=O
Computed Properties
- Exact Mass: 211.94729g/mol
- Monoisotopic Mass: 211.94729g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 26.3Ų
6-bromo-2,3-dihydro-1-benzofuran-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1215304-5g |
6-Bromobenzofuran-2(3H)-one |
742079-90-9 | 95% | 5g |
$2600 | 2024-06-03 | |
| Enamine | EN300-270290-0.05g |
6-bromo-2,3-dihydro-1-benzofuran-2-one |
742079-90-9 | 95.0% | 0.05g |
$168.0 | 2025-03-20 | |
| Enamine | EN300-270290-0.1g |
6-bromo-2,3-dihydro-1-benzofuran-2-one |
742079-90-9 | 95.0% | 0.1g |
$252.0 | 2025-03-20 | |
| Enamine | EN300-270290-0.25g |
6-bromo-2,3-dihydro-1-benzofuran-2-one |
742079-90-9 | 95.0% | 0.25g |
$361.0 | 2025-03-20 | |
| Enamine | EN300-270290-0.5g |
6-bromo-2,3-dihydro-1-benzofuran-2-one |
742079-90-9 | 95.0% | 0.5g |
$569.0 | 2025-03-20 | |
| Enamine | EN300-270290-1.0g |
6-bromo-2,3-dihydro-1-benzofuran-2-one |
742079-90-9 | 95.0% | 1.0g |
$728.0 | 2025-03-20 | |
| Enamine | EN300-270290-2.5g |
6-bromo-2,3-dihydro-1-benzofuran-2-one |
742079-90-9 | 95.0% | 2.5g |
$1428.0 | 2025-03-20 | |
| Enamine | EN300-270290-5.0g |
6-bromo-2,3-dihydro-1-benzofuran-2-one |
742079-90-9 | 95.0% | 5.0g |
$2110.0 | 2025-03-20 | |
| Enamine | EN300-270290-10.0g |
6-bromo-2,3-dihydro-1-benzofuran-2-one |
742079-90-9 | 95.0% | 10.0g |
$3131.0 | 2025-03-20 | |
| Enamine | EN300-270290-1g |
6-bromo-2,3-dihydro-1-benzofuran-2-one |
742079-90-9 | 95% | 1g |
$971.0 | 2023-09-11 |
6-bromo-2,3-dihydro-1-benzofuran-2-one Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 6-bromo-2,3-dihydro-1-benzofuran-2-one
Recent Advances in the Study of 6-Bromo-2,3-dihydro-1-benzofuran-2-one (CAS: 742079-90-9) in Chemical Biology and Pharmaceutical Research
The compound 6-bromo-2,3-dihydro-1-benzofuran-2-one (CAS: 742079-90-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by a brominated benzofuranone core, serves as a versatile scaffold for the development of novel bioactive molecules. Recent studies have explored its role as a key intermediate in the synthesis of pharmacologically active compounds, particularly in the areas of oncology, neurology, and anti-inflammatory drug development.
One of the most notable advancements in the study of 6-bromo-2,3-dihydro-1-benzofuran-2-one is its application in the design of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific tyrosine kinases implicated in cancer progression. The researchers employed a combination of molecular docking simulations and in vitro assays to elucidate the structure-activity relationship (SAR) of these derivatives, revealing that the bromine substitution at the 6-position significantly enhances binding affinity to the target kinases.
In addition to its potential in oncology, recent research has highlighted the neuroprotective properties of 6-bromo-2,3-dihydro-1-benzofuran-2-one derivatives. A team at the University of Cambridge reported in Nature Chemical Biology that certain analogs of this compound can modulate neuroinflammatory pathways by inhibiting microglial activation. This finding opens new avenues for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, where neuroinflammation plays a critical role in disease progression.
The synthetic accessibility of 6-bromo-2,3-dihydro-1-benzofuran-2-one has also been a focus of recent investigations. A 2024 paper in Organic Letters described an innovative, one-pot synthesis method that significantly improves the yield and purity of this compound compared to traditional approaches. This methodological advancement is particularly important for scaling up production for preclinical and clinical studies, addressing one of the key challenges in translating this research into therapeutic applications.
From a mechanistic perspective, cutting-edge studies utilizing cryo-EM and X-ray crystallography have provided unprecedented insights into how 6-bromo-2,3-dihydro-1-benzofuran-2-one interacts with its biological targets at the atomic level. These structural biology approaches have revealed that the compound's unique conformation allows it to occupy specific binding pockets in target proteins, explaining its selective activity against certain disease-relevant pathways while minimizing off-target effects.
Looking forward, the research community anticipates that 6-bromo-2,3-dihydro-1-benzofuran-2-one will continue to serve as a valuable chemical tool and drug discovery starting point. Several pharmaceutical companies have included derivatives of this compound in their pipelines, with early-stage clinical trials expected to begin within the next two years. The compound's versatility, combined with the growing body of research supporting its therapeutic potential, positions it as a molecule of significant interest in the coming decade of pharmaceutical innovation.
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